4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine
Description
4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine is a halogenated pyrimidine derivative characterized by chlorine substituents at positions 4 and 5, a trifluoromethyl (-CF₃) group at position 6, and an amine (-NH₂) at position 2. This compound is of interest in medicinal and agrochemical research due to the electronic effects imparted by its substituents, which enhance stability and modulate reactivity.
Synthetic routes for this compound likely involve sequential chlorination and functionalization steps. For example, describes the synthesis of 4,5-dichloro-6-(trifluoromethyl)pyrimidine (a precursor) using N-chlorosuccinimide (NCS) in DMF at 50°C, followed by purification via reverse-phase chromatography .
Properties
IUPAC Name |
4,5-dichloro-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F3N3/c6-1-2(5(8,9)10)12-4(11)13-3(1)7/h(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZJHCCHDPNTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462324 | |
| Record name | 4,5-dichloro-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302810-56-6 | |
| Record name | 4,5-dichloro-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dichloropyrimidine and trifluoromethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution of the chlorine atoms by the trifluoromethylamine group. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Scientific Research Applications
4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the central nervous system.
Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to its biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Positions: The target compound’s dichloro and trifluoromethyl groups at positions 4, 5, and 6 create a highly electron-deficient aromatic ring, enhancing its reactivity in nucleophilic substitution reactions compared to mono-halogenated analogs .
Electronic Effects : The -CF₃ group at position 6 provides strong electron-withdrawing effects, stabilizing the pyrimidine ring and influencing binding interactions in receptor modulation (e.g., HMRGX1 or GABA-B) .
Synthetic Complexity: The target compound requires precise chlorination steps, whereas analogs like 4-(2,6-difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine () involve condensation with aldehydes, reflecting divergent synthetic strategies .
Biological Activity
4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both chlorine and trifluoromethyl groups, which significantly influence its biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CClFN\
Molecular Weight : 197.00 g/mol
The unique structure of this compound allows for interactions with various biological targets due to the electron-withdrawing nature of the trifluoromethyl group and the halogen substituents.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. For example, it acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K) with an IC value in the nanomolar range, indicating strong binding affinity and potential therapeutic applications in oncology .
- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, particularly against strains of influenza virus. It has demonstrated significant inhibition of viral replication in vitro, which positions it as a candidate for further antiviral drug development .
- Anticancer Properties : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, it exhibited selective cytotoxicity against triple-negative breast cancer (TNBC) cells while sparing non-cancerous cells, suggesting a favorable therapeutic window .
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
A study evaluated the antiviral efficacy of this compound against influenza viruses. The compound was administered to mice infected with both Oseltamivir-sensitive and resistant strains. Results indicated a greater than 2-log reduction in viral load in lung tissues compared to controls, highlighting its potential as an antiviral agent .
Case Study: Anticancer Potential
In a separate investigation involving MDA-MB-231 TNBC cells, treatment with the compound resulted in a significant decrease in cell viability (IC = 0.126 μM). The study also noted that the compound inhibited lung metastasis more effectively than existing therapies like TAE226, suggesting its utility in treating aggressive cancer forms .
Structure-Activity Relationship (SAR)
The presence of chlorine and trifluoromethyl groups enhances the compound's lipophilicity and binding affinity to target proteins. SAR studies indicate that modifications to these substituents can lead to variations in biological activity, emphasizing the importance of structural optimization in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
